D-Glucosamine 6-phosphate sodium salt

Catalog No.
S766342
CAS No.
70442-23-8
M.F
C6H14NNaO8P
M. Wt
282.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucosamine 6-phosphate sodium salt

CAS Number

70442-23-8

Product Name

D-Glucosamine 6-phosphate sodium salt

Molecular Formula

C6H14NNaO8P

Molecular Weight

282.14 g/mol

InChI

InChI=1S/C6H14NO8P.Na/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2,7H2,(H2,12,13,14);

InChI Key

XTXCKRQPOHPMNY-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O.[Na]

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O.[Na]

D-Glucosamine 6-phosphate sodium salt (GlcN-6-P Na) is a molecule derived from D-glucosamine, a sugar molecule important for building cartilage. The addition of a phosphate group (PO4) at the sixth carbon position and a sodium (Na+) ion for charge balance creates GlcN-6-P Na. This compound occurs naturally in various organisms, including humans, plants, and yeast [].

GlcN-6-P Na holds significance in scientific research due to its role in several biological pathways, particularly in the synthesis of glycosaminoglycans, essential components of connective tissues []. Additionally, researchers use GlcN-6-P Na to study various cellular processes, including:

  • Regulation of carbohydrate metabolism [].
  • DNA plasmid cleavage by enzymes.

Molecular Structure Analysis

GlcN-6-P Na possesses a complex molecular structure. The core molecule is D-glucosamine, a six-carbon sugar with an amino group attached. A phosphate group is linked by an ester bond to the sixth carbon (C6) of the glucosamine ring. The sodium ion balances the negative charge introduced by the phosphate group [].

Key features of the structure include:

  • The presence of chiral centers (asymmetric carbon atoms) contributes to the molecule's stereochemistry, meaning it has specific spatial arrangements of atoms crucial for its biological function [].
  • The phosphate group allows GlcN-6-P Na to participate in phosphorylation reactions, essential for cellular signaling [].

Chemical Reactions Analysis

Synthesis:

Decomposition:

Other Relevant Reactions:

  • Phosphorylation: GlcN-6-P Na can act as a phosphate donor in enzymatic reactions, transferring the phosphate group to other molecules [].

Physical And Chemical Properties Analysis

  • Molecular Formula: C6H14NO8P•Na []
  • Molecular Weight: 282.14 g/mol []
  • CAS Number: 70442-23-8 []
  • Appearance: White powder (expected) []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Highly soluble in water []
  • Stability: Stable under physiological conditions (expected) [].

GlcN-6-P Na plays a role in the biosynthesis of glycosaminoglycans. It enters the hexosamine biosynthetic pathway, where it undergoes further modifications to become UDP-N-acetylglucosamine, a precursor for glycosaminoglycan synthesis []. Additionally, GlcN-6-P Na can be involved in regulating cellular processes like gene expression and protein translation through its interaction with specific signaling pathways []. However, the precise mechanisms require further scientific exploration.

  • Toxicity: GlcN-6-P Na is likely not acutely toxic; however, detailed studies on its toxicity are limited [].
  • Flammability: Not expected to be flammable.
  • Reactivity: No specific information on reactivity is available.

Precursor in the Hexosamine Biosynthesis Pathway

GlcN-6-P is a natural form of glucosamine and plays a crucial role in the hexosamine biosynthesis pathway []. This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital building block for glycosylation, a process where sugar molecules are attached to proteins and lipids []. Research explores how GlcN-6-P availability influences cellular processes regulated by glycosylation, such as cell signaling, proliferation, and differentiation [].

Substrate for Enzyme Studies

GlcN-6-P acts as a substrate for various enzymes involved in carbohydrate metabolism. Studying how enzymes interact with GlcN-6-P helps researchers understand the regulation and function of these enzymes within cellular processes []. For instance, research has used GlcN-6-P to study the activity of enzymes like N-acetylglucosamine-phosphate transferase (GlcNAc-PT), which plays a role in bacterial cell wall synthesis [].

Dates

Modify: 2023-08-15

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